molecular formula C8H6Br2O2 B3166240 3,5-Dibromophenyl acetate CAS No. 909389-74-8

3,5-Dibromophenyl acetate

Cat. No.: B3166240
CAS No.: 909389-74-8
M. Wt: 293.94 g/mol
InChI Key: QPXGHGNAEBFULS-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

The dominant proposed mechanism for the activity of Au-NHCs is that Au inhibits the activity of mitochondrial thioredoxin reductase (TrxR) by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . TrxR is an important enzyme that regulates the cellular redox system and inhibition of TrxR can lead to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-Dibromophenyl acetate are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can be involved in the formation of complexes with other molecules, as revealed by X-ray diffraction studies .

Cellular Effects

The cellular effects of this compound are not well-documented. It has been suggested that this compound may have potential activity against certain types of cells. For example, Au-NHC complexes functionalised with 3,5-Dibromophenyl substituents showed potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. It is known that this compound can interact with various biomolecules, potentially influencing their function. For example, X-ray diffraction studies have revealed intra- and intermolecular interactions involving the 3,5-dibromophenyl group .

Temporal Effects in Laboratory Settings

It is known that this compound is a solid at room temperature and is stored in a dry room at normal temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromophenyl acetate can be synthesized through the acetylation of 3,5-dibromophenol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

(3,5-dibromophenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXGHGNAEBFULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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